

# Independent Validation of Revumenib Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **revumenib**'s performance with alternative treatments for relapsed or refractory (R/R) acute leukemia with Lysine Methyltransferase 2A (KMT2A) rearrangements or Nucleophosmin 1 (NPM1) mutations. The information is based on published research findings and clinical trial data, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways and study designs.

# Performance Comparison of Revumenib and Alternative Treatments

The following tables summarize the efficacy and safety data for **revumenib** and commonly used salvage chemotherapy regimens in patients with relapsed or refractory acute myeloid leukemia (AML). It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and prior therapies.

# Efficacy in Relapsed/Refractory Acute Leukemia



| Treatment<br>Regimen | Patient<br>Population                         | Complete Remission (CR) + CR with Partial Hematologi c Recovery (CRh) Rate | Overall<br>Response<br>Rate (ORR) | Median<br>Duration of<br>CR/CRh | Notes                                                                                         |
|----------------------|-----------------------------------------------|----------------------------------------------------------------------------|-----------------------------------|---------------------------------|-----------------------------------------------------------------------------------------------|
| Revumenib            | R/R KMT2A-<br>rearranged<br>Acute<br>Leukemia | 23%                                                                        | 63%[1]                            | 6.4 months                      | Data from the pivotal Phase 2 portion of the AUGMENT-101 trial.                               |
| Revumenib            | R/R NPM1-<br>mutated AML                      | 23%[2][3]                                                                  | 47%[2]                            | 4.7 months[2]                   | Data from the Phase 2 portion of the AUGMENT-101 trial in a heavily pretreated population.[2] |
| FLAG-Ida             | R/R AML                                       | 52-63% (CR<br>rates)                                                       | -                                 | -                               | Data from several studies in a general R/R AML population.[4]                                 |
| CLAG-M               | R/R AML                                       | ~30-60% (CR<br>rates)                                                      | -                                 | -                               | Data from<br>various<br>studies in<br>R/R AML.                                                |



| R/R NPM1- Venetoclax + mutated AML Azacitidine (Molecular Failure) | 84%<br>(Molecular -<br>Response) | Data from a multicenter cohort study in patients with molecular failure.[5] |
|--------------------------------------------------------------------|----------------------------------|-----------------------------------------------------------------------------|
|--------------------------------------------------------------------|----------------------------------|-----------------------------------------------------------------------------|

Safety Profile of Revumenib and Common Salvage

**Chemotherapy Toxicities** 

| Treatment                                     | Common Adverse Events (Grade ≥3)                                                                                                                                                       |
|-----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Revumenib                                     | Febrile neutropenia (37.2%), Differentiation syndrome (16.0%), QTc prolongation (13.8%)[6]                                                                                             |
| Salvage Chemotherapy (e.g., FLAG-Ida, CLAG-M) | Profound myelosuppression (neutropenia, thrombocytopenia), febrile neutropenia, infections, nausea, vomiting, mucositis, diarrhea, potential for cardiotoxicity (with anthracyclines). |

# **Experimental Protocols**

Detailed methodologies for key experiments cited in **revumenib** research are provided below.

### **AUGMENT-101 Trial Protocol for Revumenib**

Patient Eligibility and Screening:

Molecular Screening: Patients with relapsed or refractory acute leukemia were centrally screened for the presence of a KMT2A gene rearrangement or an NPM1 mutation.[7][8] For KMT2A rearrangements, fluorescence in situ hybridization (FISH) with a split signal probe was utilized. For NPM1 mutations, local testing was accepted for eligibility, with central confirmation using the Focus Myeloid panel or the Invivoscribe NPM1 Mutation assay.[8]



Inclusion Criteria: Patients aged ≥30 days with R/R acute leukemia and a confirmed KMT2A rearrangement or NPM1 mutation.[6][7] Patients were required to have ≥5% blasts in the bone marrow at baseline.[8]

#### Treatment Administration:

- Revumenib was administered orally every 12 hours in 28-day cycles.[7][8]
- The recommended Phase 2 dose was 163 mg (95 mg/m² for patients <40 kg) when coadministered with a strong CYP3A4 inhibitor.[7]

#### Response Assessment:

- Response to treatment was assessed by investigators according to the European LeukemiaNet (ELN) response criteria.
- Complete Remission (CR): <5% blasts in the bone marrow, absence of circulating blasts and blasts with Auer rods, absence of extramedullary disease, absolute neutrophil count >1.0 x 10°/L, and platelet count >100 x 10°/L.
- CR with Partial Hematologic Recovery (CRh): All CR criteria except for incomplete recovery of peripheral blood counts (absolute neutrophil count >0.5 x 10°/L and platelet count >50 x 10°/L).
- Minimal Residual Disease (MRD): Assessed in patients achieving CR or CRh, with MRD negativity being a key secondary endpoint.

## **Standard Salvage Chemotherapy Protocols**

FLAG-Ida (Fludarabine, Cytarabine, Idarubicin, and G-CSF):

- Dosing and Administration:
  - Fludarabine: 30 mg/m² intravenously (IV) over 30 minutes on days 2-6.[9]
  - Cytarabine: 2 g/m² IV infusion over 4 hours, starting 4 hours after the fludarabine infusion, on days 2-6.[9]



- Idarubicin: 8 mg/m² IV bolus on days 4, 5, and 6.[9]
- G-CSF (Filgrastim): Administered subcutaneously daily from day 1 and continued until neutrophil recovery.[9]
- Supportive Care:
  - Prophylaxis against tumor lysis syndrome (e.g., allopurinol).
  - Antifungal and antiviral prophylaxis.[9]
  - Corticosteroid eye drops to prevent cytarabine-induced chemical conjunctivitis.
  - Irradiated blood products for patients treated with fludarabine.

CLAG-M (Cladribine, Cytarabine, G-CSF, and Mitoxantrone):

- Dosing and Administration:
  - Cladribine: 5 mg/m<sup>2</sup> IV infusion over 2 hours on days 1-5.[4]
  - Cytarabine: 2 g/m² IV infusion over 4 hours (starting 2 hours after cladribine) on days 1-5.
     [4]
  - Mitoxantrone: 10 mg/m² IV infusion over 30 minutes on days 1-3.[4]
  - G-CSF (Filgrastim): Subcutaneous injection once daily, starting before or on the first day of chemotherapy and continuing for a specified duration.[4]
- Supportive Care: Similar to FLAG-Ida, including prophylaxis for infections and tumor lysis syndrome, and management of chemotherapy-related toxicities.

Venetoclax and Azacitidine for NPM1-mutated AML:

- Dosing and Administration:
  - Venetoclax: 400 mg orally once daily on days 1-28 (with a dose ramp-up).[10]
  - Azacitidine: 75 mg/m² subcutaneously or IV daily for 7 days in a 28-day cycle.[10]



- Supportive Care:
  - Tumor lysis syndrome prophylaxis is critical, especially during the venetoclax ramp-up phase.
  - Monitoring of blood counts and management of myelosuppression.

## **Visualizations**

The following diagrams illustrate the key signaling pathway targeted by **revumenib** and a simplified workflow of the AUGMENT-101 clinical trial.



Click to download full resolution via product page

Caption: Revumenib inhibits the menin-KMT2A interaction, disrupting leukemogenesis.





Click to download full resolution via product page

Caption: Simplified workflow of the AUGMENT-101 clinical trial for revumenib.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. media.empr.com [media.empr.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Syndax Announces Positive Pivotal Topline Results from Relapsed or Refractory mNPM1
   AML Cohort in AUGMENT-101 Trial of Revumenib | Syndax Pharmaceuticals, Inc.
   [ir.syndax.com]
- 4. CLAG-M (Cladribine + Cytarabine + Filgrastim + Mitoxantrone) for AML | ChemoExperts
   [chemoexperts.com]
- 5. Validate User [ashpublications.org]
- 6. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Independent Validation of Revumenib Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2430401#independent-validation-of-published-revumenib-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com